(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
The compound “(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione” is a complex organic molecule that features a pyrimidine core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a compound typically involves multiple steps, including the formation of the pyrimidine core and subsequent functionalization with various substituents. Common synthetic routes may include:
Formation of the Pyrimidine Core: This can be achieved through cyclization reactions involving urea or thiourea with β-dicarbonyl compounds.
Functionalization: Introduction of substituents such as the bromo, methoxy, and phenoxy groups can be done through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, such compounds are studied for their reactivity and potential as intermediates in the synthesis of more complex molecules.
Biology
In biology, these compounds may be investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents.
Medicine
In medicine, the compound could be explored for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry
In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique structural properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-{3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione: can be compared with other pyrimidine derivatives that have similar substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents, which may confer unique chemical and biological properties. For example, the presence of the bromo and methoxy groups may enhance its reactivity or binding affinity to certain molecular targets.
Properties
Molecular Formula |
C31H31BrN2O7 |
---|---|
Molecular Weight |
623.5 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-4-[2-(4-tert-butylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1-(4-methoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C31H31BrN2O7/c1-31(2,3)20-6-10-23(11-7-20)40-14-15-41-27-25(32)17-19(18-26(27)39-5)16-24-28(35)33-30(37)34(29(24)36)21-8-12-22(38-4)13-9-21/h6-13,16-18H,14-15H2,1-5H3,(H,33,35,37)/b24-16- |
InChI Key |
QRNBTLQTKGBWAS-JLPGSUDCSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NC(=O)N(C3=O)C4=CC=C(C=C4)OC)OC |
Origin of Product |
United States |
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